

Comparative Spectroscopic Analysis of Protected Lysine Derivatives

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Compound of Interest

Compound Name: *H-Lys(Boc)-OMe hydrochloride*

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A comprehensive spectroscopic comparison of **H-Lys(Boc)-OMe hydrochloride** and its common alternatives, H-Lys(Z)-OMe hydrochloride and H-Lys(Fmoc)-OMe hydrochloride, provides researchers in drug development and peptide synthesis with critical data for identification, purity assessment, and reaction monitoring. This guide offers a detailed analysis of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside standardized experimental protocols.

Introduction to Protected Lysine Derivatives

In peptide synthesis, the protection of the lysine side chain's epsilon-amino group is crucial to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z), and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups are frequently employed. The choice of protecting group can influence the solubility, reactivity, and spectroscopic properties of the resulting amino acid derivative. This guide focuses on the methyl ester hydrochloride salts of Nε-protected lysine, which are common starting materials in solution-phase peptide synthesis.

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The expected molecular weights and key fragments for the protonated molecules $[M+H]^+$ are summarized below.

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected [M+H] ⁺ (m/z)	Key Fragmentation Pattern
H-Lys(Boc)-OMe hydrochloride	C ₁₂ H ₂₅ ClN ₂ O ₄	296.79	261.18	Loss of the Boc group (-100 Da)
H-Lys(Z)-OMe hydrochloride	C ₁₅ H ₂₃ ClN ₂ O ₄	330.81	295.16	Loss of the benzyloxy group (-91 Da)
H-Lys(Fmoc)-OMe hydrochloride	C ₂₂ H ₂₇ ClN ₂ O ₄	418.91	383.20	Loss of the Fmoc group (-222 Da) or fluorenyl group (-165 Da)

Note: The [M+H]⁺ value corresponds to the free amine, as the hydrochloride salt dissociates in the ESI source.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. The chemical shifts are influenced by the nature of the protecting group. Below is a summary of typical chemical shift ranges for the key protons and carbons in these molecules, generally recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectral Data

Proton	H-Lys(Boc)-OMe	H-Lys(Z)-OMe	H-Lys(Fmoc)-OMe
α -CH	~3.7 ppm (t)	~3.7 ppm (t)	~3.7 ppm (t)
ϵ -CH ₂	~3.1 ppm (q)	~3.1 ppm (q)	~3.2 ppm (q)
O-CH ₃	~3.7 ppm (s)	~3.7 ppm (s)	~3.7 ppm (s)
β , γ , δ -CH ₂	~1.3-1.9 ppm (m)	~1.3-1.9 ppm (m)	~1.3-1.9 ppm (m)
Protecting Group	~1.4 ppm (s, 9H, Boc)	~5.1 ppm (s, 2H, Z), ~7.3 ppm (m, 5H, Z)	~4.2-4.4 ppm (m, 3H, Fmoc), ~7.2-7.8 ppm (m, 8H, Fmoc)

¹³C NMR Spectral Data

Carbon	H-Lys(Boc)-OMe	H-Lys(Z)-OMe	H-Lys(Fmoc)-OMe
C=O (ester)	~173 ppm	~173 ppm	~173 ppm
C=O (carbamate)	~156 ppm	~157 ppm	~157 ppm
α -C	~53 ppm	~53 ppm	~53 ppm
ϵ -C	~40 ppm	~41 ppm	~41 ppm
O-CH ₃	~52 ppm	~52 ppm	~52 ppm
β , γ , δ -C	~22-32 ppm	~22-32 ppm	~22-32 ppm
Protecting Group	~79 ppm (quat. C, Boc), ~28 ppm (CH ₃ , Boc)	~66 ppm (CH ₂ , Z), ~128-137 ppm (Aromatic C, Z)	~47 ppm (CH, Fmoc), ~67 ppm (CH ₂ , Fmoc), ~120-144 ppm (Aromatic C, Fmoc)

Experimental Protocols

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the amino acid derivative hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved.

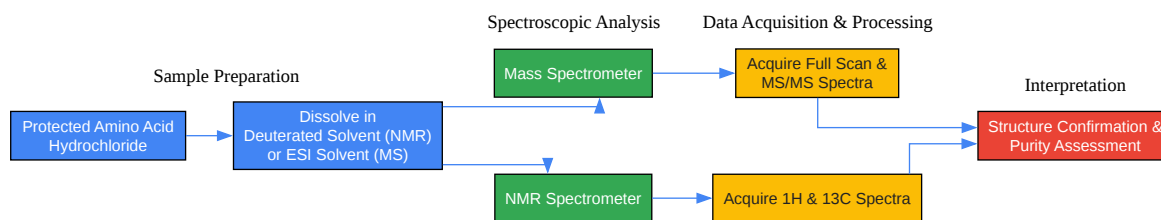
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for ^1H and ^{13}C NMR in organic solvents.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ^1H NMR, a typical spectral width of 12 ppm is used. For ^{13}C NMR, a spectral width of 220 ppm is common.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 10-100 μM) in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.
- **Instrumentation:** Use an electrospray ionization mass spectrometer, typically a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. For fragmentation analysis (MS/MS), select the $[\text{M}+\text{H}]^+$ ion as the precursor and subject it to collision-induced dissociation (CID).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

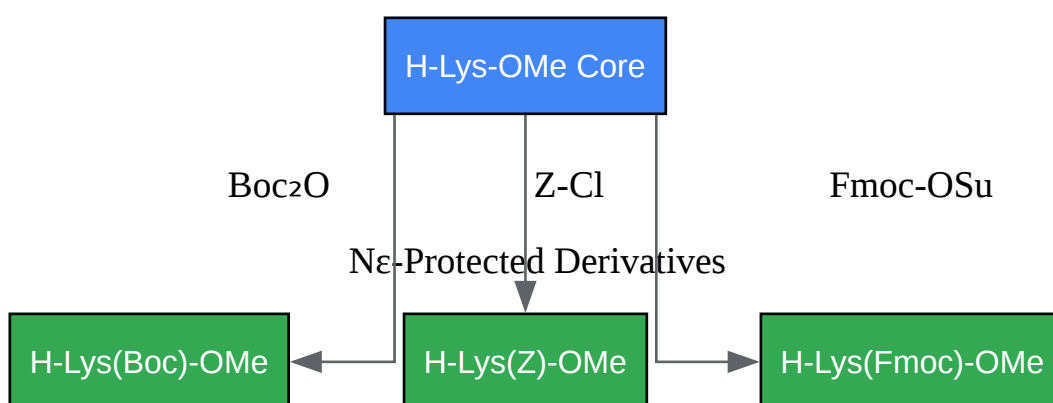
Visualization of Spectroscopic Workflow and Structural Comparison

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the compared compounds.



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General workflow for spectroscopic analysis.



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Structural relationship of N ϵ -protected lysine methyl esters.

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